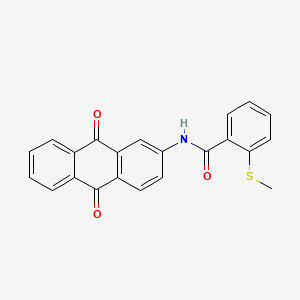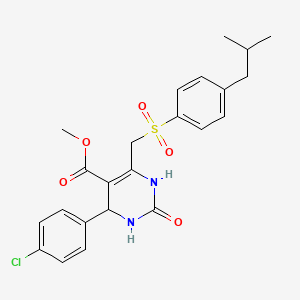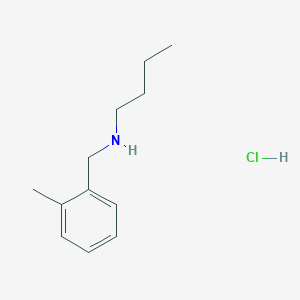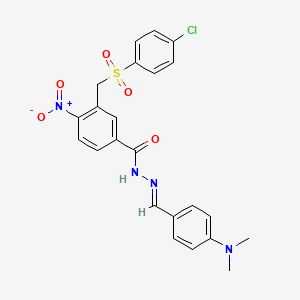
4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfoxide, also known as Methylbenzyl sulfoxide, is a sulfide compound that has been widely used in scientific research due to its various biological and pharmacological properties. This compound has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Scientific Research Applications
Facile Preparation of Quinazoline Derivatives
A simple method for direct preparation of 4-substituted quinazoline derivatives demonstrates the potential of utilizing 4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfoxide in synthesizing quinazoline derivatives through reactions involving substituted 2-aminobenzophenones and thiourea in the presence of dimethyl sulfoxide (DMSO). This process highlights a unique reaction system offering insights into the generation of quinazoline derivatives as single products from 2-aminobenzophenones, monitored by GC/MS analysis, usually completing within 4-6 hours at 160 ºC on a small scale (Wang et al., 2016).
Synthesis of Isoindoloquinazolines
The synthesis of substituted 2-arylquinazoline derivatives and tetracylic isoindolo[1,2-a]quinazoline via cyanation followed by rearrangement of ortho-substituted 2-halo-N-arylbenzamides is described. Utilizing DMSO as the solvent, this methodology enables the formation of 2-arylquinazoline derivatives, showcasing the chemical versatility and potential application of this compound in synthesizing complex quinazoline structures (Gawande et al., 2015).
Enhancement of Ethanol Production
A study on the use of novel morpholinium ionic liquids, including those potentially derived from or related to this compound, for the pretreatment of rice straw to enhance ethanol production. This research underscores the significance of morpholinium-based compounds in lowering toxicity and cost in biofuel production, presenting a sustainable approach to leveraging chemical compounds for environmental benefits (Kahani et al., 2017).
Antifungal and Antimicrobial Activities
The synthesis of quinazolin-4-one containing oxadiazolin-5-thione moieties and their evaluation for antibacterial activity highlights the potential medicinal applications of compounds related to this compound. These compounds, especially morpholino derivatives, demonstrated encouraging antibacterial activity, suggesting their utility in developing new antimicrobial agents (Ahmed et al., 2007).
properties
IUPAC Name |
4-[2-[(4-methylphenyl)methylsulfinyl]-5,6,7,8-tetrahydroquinazolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-15-6-8-16(9-7-15)14-26(24)20-21-18-5-3-2-4-17(18)19(22-20)23-10-12-25-13-11-23/h6-9H,2-5,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZUJTDCHIPSRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)C2=NC3=C(CCCC3)C(=N2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2692868.png)
![2-(4-chlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2692869.png)
![2-Methyl-1-[1-[2-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2692871.png)





![4-(3-fluorophenyl)-3-{[methyl(3-methylphenyl)amino]sulfonyl}-N-(4-methylphenyl)thiophene-2-carboxamide](/img/structure/B2692880.png)
![N-Methyl-N-[2-[[(1S)-1-(4-methylsulfanylphenyl)ethyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2692883.png)



![3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(dimethylamino)ethyl)-1-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2692888.png)